2-(2,6-dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound with a unique structure that combines phenoxy, methylphenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,6-dimethylphenol with an appropriate halogenating agent to form 2,6-dimethylphenyl halide.
Oxidation: The 2-(2,6-dimethylphenyl)ethanol is oxidized to form 2-(2,6-dimethylphenyl)acetic acid.
Amidation: The final step involves the reaction of 2-(2,6-dimethylphenyl)acetic acid with 4-methylbenzylamine and 2-aminopyridine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Materials Science: It is studied for its properties as a building block in the synthesis of advanced materials.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Diethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide: Similar in structure but with ethyl groups instead of methyl groups.
2-(2,6-Dimethylphenoxy)-N-[(4-ethylphenyl)methyl]-N-(pyridin-2-yl)acetamide: Similar but with an ethyl group on the phenyl ring.
Uniqueness
The uniqueness of 2-(2,6-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O2/c1-17-10-12-20(13-11-17)15-25(21-9-4-5-14-24-21)22(26)16-27-23-18(2)7-6-8-19(23)3/h4-14H,15-16H2,1-3H3 |
InChI Key |
GSQWPGUNZUMGHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=C(C=CC=C3C)C |
Origin of Product |
United States |
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